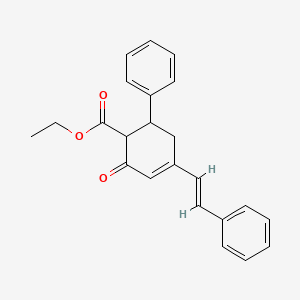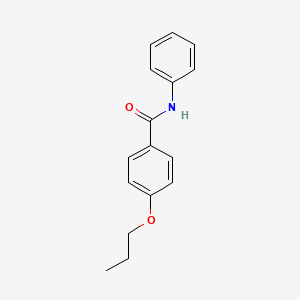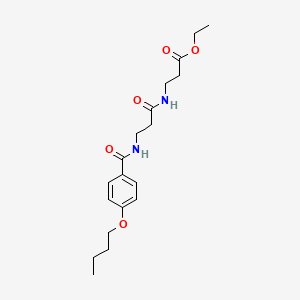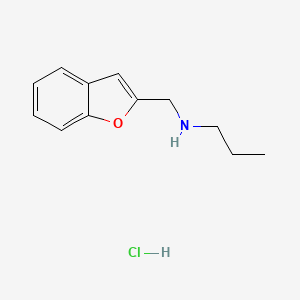
ethyl 2-oxo-6-phenyl-4-(2-phenylvinyl)-3-cyclohexene-1-carboxylate
Overview
Description
Ethyl 2-oxo-6-phenyl-4-(2-phenylvinyl)-3-cyclohexene-1-carboxylate is a chemical compound that belongs to the family of cyclohexene carboxylates. It is commonly known as ethyl cinnamate, and it is widely used in the fragrance and flavor industry. Ethyl cinnamate has a sweet, fruity, and balsamic odor, and it is used as a flavoring agent in food, beverages, and tobacco products. Moreover, it is also used in the cosmetic industry as a fragrance component in perfumes, soaps, and lotions.
Mechanism of Action
The mechanism of action of ethyl cinnamate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the induction of antioxidant enzymes.
Biochemical and Physiological Effects:
Ethyl cinnamate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular diseases. Moreover, it has been found to possess antimicrobial activity against various pathogens such as bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
Ethyl cinnamate is a widely available and inexpensive compound, and it can be easily synthesized in the laboratory. Moreover, it has been found to be relatively safe and non-toxic, with no reported adverse effects at therapeutic doses. However, its use in laboratory experiments may be limited by its low solubility in water and its relatively low potency compared to other bioactive compounds.
Future Directions
There are several future directions that can be explored in the research on ethyl cinnamate. One potential area of investigation is its use as a natural food preservative, as it has been found to possess antimicrobial activity against various foodborne pathogens. Moreover, its potential as a natural insecticide can also be explored, as it has been reported to exhibit insecticidal activity against various pests. Furthermore, the development of novel formulations and delivery systems for ethyl cinnamate can also be investigated to improve its bioavailability and efficacy.
Scientific Research Applications
Ethyl cinnamate has been extensively studied for its biological and pharmacological properties. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial activities. Moreover, it has been reported to exhibit anti-cancer, anti-diabetic, and neuroprotective effects. Ethyl cinnamate has also been investigated for its potential use as a food preservative and as a natural insecticide.
properties
IUPAC Name |
ethyl 2-oxo-6-phenyl-4-[(E)-2-phenylethenyl]cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-2-26-23(25)22-20(19-11-7-4-8-12-19)15-18(16-21(22)24)14-13-17-9-5-3-6-10-17/h3-14,16,20,22H,2,15H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPKUGQERABLTG-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(CC(=CC1=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-6-phenyl-4-[(E)-2-phenylethenyl]cyclohex-3-ene-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3844074.png)
![2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3844079.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,5-dimethylnicotinamide](/img/structure/B3844083.png)
![4-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B3844086.png)
![2-[(1,2-dimethyl-3,3-diphenylpropyl)amino]ethanol](/img/structure/B3844093.png)

![7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3844102.png)
![2-{[3-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-3-yl]carbonyl}-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3844115.png)

![trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate](/img/structure/B3844128.png)

![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide](/img/structure/B3844142.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844158.png)
![2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-6-nitrophenol](/img/structure/B3844165.png)